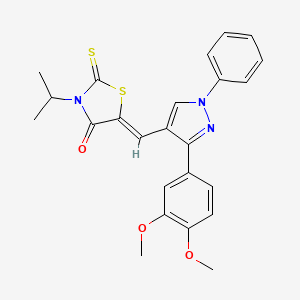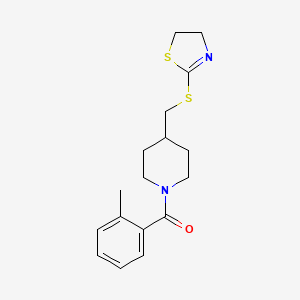
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a thiazole core. Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a piperidinyl group and a tolyl group.
Molecular Structure Analysis
The compound has a complex structure with a thiazole core, a piperidinyl group, and a tolyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Research on structurally related compounds, such as piperidin-4-yl)methanone derivatives, indicates significant antimicrobial potential. For instance, compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have shown good antimicrobial activity against a range of bacterial and fungal strains. These findings suggest that derivatives of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone might also exhibit similar antimicrobial properties, warranting further investigation into their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Theoretical and structural analyses, such as those performed on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into the molecular geometry, stability, and intermolecular interactions of piperidinyl methanone derivatives. Such studies offer a foundation for understanding the physical, chemical, and biological properties of these compounds, including (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone, which could be beneficial for designing drugs with optimized efficacy and reduced side effects (Karthik et al., 2021).
Synthesis and Chemical Properties
The synthesis and characterization of related compounds provide valuable insights into the chemical behavior and synthesis pathways of piperidinyl methanone derivatives. Research detailing the synthesis of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride highlights the practical aspects of synthesizing complex molecules, including yield optimization and structural verification, which are crucial for the development of pharmaceutical agents and research chemicals (Rui, 2010).
Antagonistic Activity at Receptors
Investigations into the activity of structurally similar compounds at specific receptors, such as the cannabinoid CB1 receptor, illustrate the potential of piperidinyl methanone derivatives in modulating receptor activity. This could lead to the development of novel therapeutic agents targeting specific physiological pathways (Landsman et al., 1997).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole compounds, however, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole compounds can be influenced by the environment, which can in turn affect their action and efficacy .
properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-13-4-2-3-5-15(13)16(20)19-9-6-14(7-10-19)12-22-17-18-8-11-21-17/h2-5,14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABBMZHVLTYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)


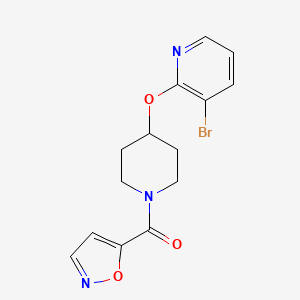
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)
![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)
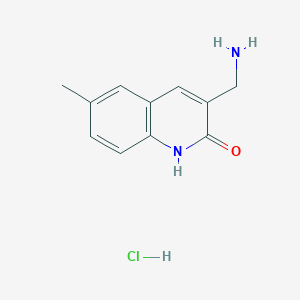
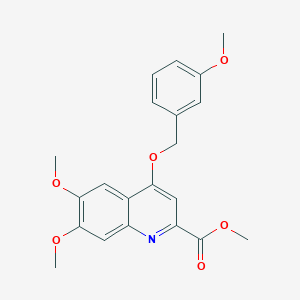
![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)
![3-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2710013.png)

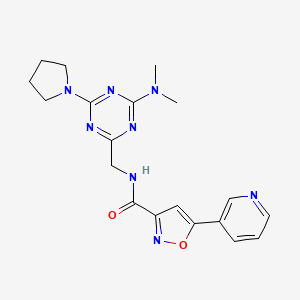
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
